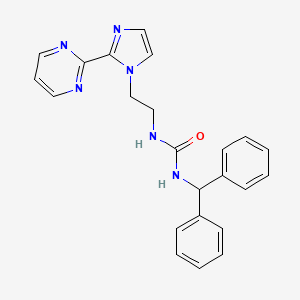

1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Description

1-Benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a structurally complex urea derivative featuring a benzhydryl group (diphenylmethyl) linked to a urea moiety via an ethyl chain substituted with a pyrimidin-2-yl-imidazole heterocycle.

Properties

IUPAC Name |

1-benzhydryl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c30-23(27-15-17-29-16-14-26-22(29)21-24-12-7-13-25-21)28-20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-14,16,20H,15,17H2,(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXRHUVIAWVSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli. It seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons.

Mode of Action

The compound interacts with TRPV1, leading to its activation. This activation is sensitive to a phosphatidylinositol second messenger system activated by receptor tyrosine kinases, which involves PKC isozymes and PCL. Activation by vanilloids, like capsaicin, and temperatures higher than 42 degrees Celsius, exhibits a time- and Ca (2+)-dependent outward rectification, followed by a long-lasting refractory state.

Biochemical Pathways

The activation of TRPV1 leads to an influx of calcium ions, which can affect various downstream biochemical pathways. For instance, mild extracellular acidic pH (6.5) potentiates channel activation by noxious heat and vanilloids, whereas acidic conditions (pH <6) directly activate the channel. The compound can also be activated by endogenous compounds, including 12-hydroperoxytetraenoic acid and bradykinin.

Pharmacokinetics

Similar compounds have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing. These changes were correlated with time- and dose-dependent decreases in the metabolite to parent plasma concentrations, suggesting that these changes result from a decrease in the oral clearance (CL) of the compound.

Result of Action

The activation of TRPV1 by the compound leads to an influx of calcium ions, which can have various effects at the molecular and cellular level. For instance, it is involved in the mediation of inflammatory pain and hyperalgesia. It also triggers a form of long-term depression (TRPV1-LTD) mediated by the endocannabinoid anandamine in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis.

Action Environment

Environmental factors such as temperature and pH can influence the action of the compound. For instance, temperatures higher than 42 degrees Celsius can activate the TRPV1 channel. Similarly, mild extracellular acidic pH (6.5) potentiates channel activation by noxious heat and vanilloids, whereas acidic conditions (pH <6) directly activate the channel.

Biological Activity

1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a benzhydryl group, a pyrimidine ring, and an imidazole moiety. Its molecular formula is C₁₈H₃₃N₅O, with a molecular weight of approximately 329.50 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.

The biological activity of 1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is primarily attributed to its ability to modulate specific receptors and enzymes involved in various signaling pathways:

- Histamine Receptor Modulation : Similar compounds have shown high-affinity interactions with histamine receptors, particularly H3 receptors, which are implicated in neurotransmission and cognitive functions .

- Anticancer Activity : The compound's structural components suggest potential for inhibiting cancer cell proliferation through modulation of pathways associated with cell cycle regulation and apoptosis .

Biological Activity Overview

The following table summarizes the biological activities reported for similar compounds in literature:

Case Studies

Several studies have explored the biological activity of compounds structurally similar to 1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea. Notable findings include:

- Neuroprotective Effects : A study demonstrated that derivatives with similar imidazole structures exhibited significant neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival .

- Anticancer Efficacy : Research indicated that certain urea derivatives showed potent anticancer activity against breast and lung cancer cell lines, suggesting that modifications to the benzhydryl or imidazole components could enhance efficacy .

- Antimicrobial Properties : Compounds containing pyrimidine and imidazole rings were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Notes:

- *Estimated logP for the target compound based on benzhydryl and pyrimidine-imidazole contributions.

- Derivative 51 demonstrates nanomolar trichomonacidal activity, suggesting urea-imidazole hybrids may exhibit potent antiparasitic effects.

Antiparasitic Activity :

- Derivative 51 (): Exhibits IC₅₀ values lower than metronidazole (MTZ), a first-line trichomoniasis drug. The imidazole-ethyl-sulfanyl group likely enhances membrane permeability or target binding .

- Target Compound : While direct data are absent, the pyrimidinyl-imidazole moiety may mimic purine/pyrimidine bases, interfering with nucleic acid synthesis in pathogens.

Structural Stability and Interactions :

- Crystal Packing : The urea-imidazole derivative in forms intramolecular N–H⋯N hydrogen bonds and helical supramolecular chains via intermolecular interactions. This suggests similar derivatives may exhibit stable crystalline phases, aiding formulation.

Physicochemical Properties

Table 2: Comparative Solubility and Stability

| Compound | LogP* | Aqueous Solubility (mg/mL) | Thermal Stability (MP, °C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | ~4.5 | <0.1 (predicted) | N/A | Urea, pyrimidine-imidazole |

| 1-Ethyl-3-(pyrazole-methyl)urea (9a) | ~2.8 | ~1.2 | 142–144 | Urea, pyrazole |

| Derivative 51 | ~3.1 | ~0.5 | N/A | Benzimidazole, sulfanyl |

| 1-(2-Nitrophenyl)-benzimidazolyl urea | ~3.7 | ~0.3 | >200 | Nitrophenyl, benzimidazole |

Notes:

- LogP values estimated using fragment-based methods (e.g., benzhydryl contributes +2.5, pyrimidine +0.5).

- Nitrophenyl derivatives ( ) exhibit higher thermal stability due to aromatic nitro groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.